molecular formula C17H18FNO B5856344 N-(4-fluorobenzyl)-4-phenylbutanamide

N-(4-fluorobenzyl)-4-phenylbutanamide

Cat. No.: B5856344
M. Wt: 271.33 g/mol
InChI Key: FUXMZNXRKCARIT-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-fluorobenzyl group at the nitrogen atom and a phenyl group at the 4-position of the butanamide chain. Its molecular formula is C₁₇H₁₈FNO, with a molecular weight of 271.33 g/mol.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c18-16-11-9-15(10-12-16)13-19-17(20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXMZNXRKCARIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-phenylbutanamide typically involves the reaction of 4-fluorobenzylamine with 4-phenylbutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-4-phenylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-phenylbutanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Halogen Substitution

  • N-(4-Chlorobenzyl)-4-phenylbutanamide : Replacing fluorine with chlorine increases molecular weight and lipophilicity (Cl has higher molar mass and hydrophobicity than F). Chlorinated analogs may exhibit stronger van der Waals interactions but reduced metabolic stability compared to fluorinated derivatives .
  • N-Benzyl-4-phenylbutanamide : Lacking the 4-fluoro substituent, this compound demonstrates lower electronegativity and altered binding affinities due to the absence of fluorine’s electron-withdrawing effects .

Backbone and Substituent Modifications

  • N-Benzyl-4-(4-fluorobenzenesulfonyl)butanamide : Replacing the phenyl group with a sulfonyl moiety introduces strong electron-withdrawing effects, increasing solubility in polar solvents but reducing passive diffusion across lipid bilayers .

Data Table: Key Comparative Features

Compound Name Substituent on Benzyl Butanamide Substituent Key Differentiator Bioactivity Hypothesis Reference
This compound 4-Fluoro 4-Phenyl Dual aromatic motifs Potential dual-target activity
N-(4-Chlorobenzyl)-4-phenylbutanamide 4-Chloro 4-Phenyl Higher lipophilicity Enhanced receptor binding
N-Benzyl-4-(4-fluorobenzenesulfonyl)butanamide None 4-Fluorobenzenesulfonyl Sulfonyl group Improved enzyme inhibition
N-(4-Fluorobenzyl)-2-ethylbutanamide 4-Fluoro 2-Ethyl Shorter alkyl chain Increased bioavailability

Research Findings and Uniqueness

  • Metabolic Stability : Fluorination at the benzyl position is associated with prolonged half-life in vivo, as demonstrated in fluorinated pyrazole derivatives .
  • Selectivity : The 4-phenylbutanamide structure may reduce off-target effects compared to sulfonamide analogs, which often exhibit broader reactivity .
  • Synthetic Accessibility : The absence of complex sulfonyl or heterocyclic groups (e.g., quinazoline) simplifies synthesis compared to more elaborate derivatives .

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